1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropylmethyl group and a propyl group attached to the triazole ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylmethyl azide and propyl acetylene in the presence of a copper(I) catalyst to form the triazole ring through a Huisgen cycloaddition reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid
- 5-Propyl-1h-1,2,3-triazole-4-carboxylic acid
- 1-(Cyclopropylmethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropylmethyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the triazole ring and carboxylic acid functional group provides a distinct set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-3-8-9(10(14)15)11-12-13(8)6-7-4-5-7/h7H,2-6H2,1H3,(H,14,15) |
InChI Key |
JAYYPSGXSIQMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1CC2CC2)C(=O)O |
Origin of Product |
United States |
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